

The Role of CEP120 in Jeune Asphyxiating Thoracic Dystrophy: A Technical Guide

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Abstract

Jeune asphyxiating thoracic dystrophy (JATD) is a severe, autosomal recessive skeletal ciliopathy characterized by a constricted thoracic cage, shortened long bones, and multi-organ complications. A growing body of evidence has implicated mutations in the CEP120 gene, which encodes a crucial centriolar protein, as a causative factor in a subset of JATD cases. This technical guide provides an in-depth analysis of the molecular connection between CEP120 and JATD, focusing on the genetic evidence, cellular pathology, and the experimental methodologies used to elucidate this relationship. We present quantitative data on the cellular and molecular consequences of JATD-associated CEP120 mutations, detail the protocols for key experimental validations, and provide visualizations of the relevant biological pathways and experimental workflows to support further research and therapeutic development.

Introduction: CEP120 and its Function in Ciliogenesis

Centrosomal protein 120 (CEP120) is a core component of the centriole, a microtubule-based organelle fundamental to the formation of both the centrosome and the primary cilium.^[1] Primary cilia are antenna-like organelles that protrude from the surface of most vertebrate cells

and function as signaling hubs, translating extracellular cues into intracellular responses that are critical for development and tissue homeostasis.

CEP120 plays a multifaceted role in centriole biology. It is essential for centriole duplication, elongation, and the subsequent maturation of the mother centriole into a basal body, which is the foundational structure for cilium assembly.[1][2] The protein localizes to the daughter centriole and is involved in the recruitment of other key proteins required for the formation of distal and subdistal appendages, structures necessary for the docking of the basal body to the cell membrane to initiate ciliogenesis.[1] Disruption of CEP120 function leads to defects in the formation of primary cilia, thereby classifying JATD as a ciliopathy.[3]

Genetic Link between CEP120 Mutations and JATD

The genetic basis for JATD is heterogeneous, with mutations in at least nine genes, all encoding ciliary proteins, having been identified.[3] Whole-exome sequencing of JATD patient cohorts has identified a recurrent homozygous missense mutation in CEP120, p.Ala199Pro (A199P), as a significant cause of the disease.[3][4][5] This mutation alters a highly conserved amino acid within the second C2 domain of the CEP120 protein.[4][5] Structural and functional studies have shown that the A199P mutation reduces the thermostability of this domain, leading to decreased levels of both total and centrosomal CEP120 protein.[4] This protein instability is a key driver of the pathogenesis of JATD.[4]

Molecular and Cellular Pathology

The primary consequence of the JATD-associated A199P mutation in CEP120 is the impairment of ciliogenesis.[4] This manifests as a significant reduction in the number of ciliated cells and, in some model systems, a shortening of the cilia that do form.[4][6] The underlying mechanism involves the compromised recruitment of distal centriole markers, which are essential for the transformation of the centriole into a functional basal body.[4]

Quantitative Data on Cellular Phenotypes

The cellular defects resulting from the CEP120 A199P mutation have been quantified in genome-edited human retinal pigmented epithelial (RPE-1) cells and patient-derived fibroblasts. The data underscores the severe impact of this mutation on fundamental cellular processes.

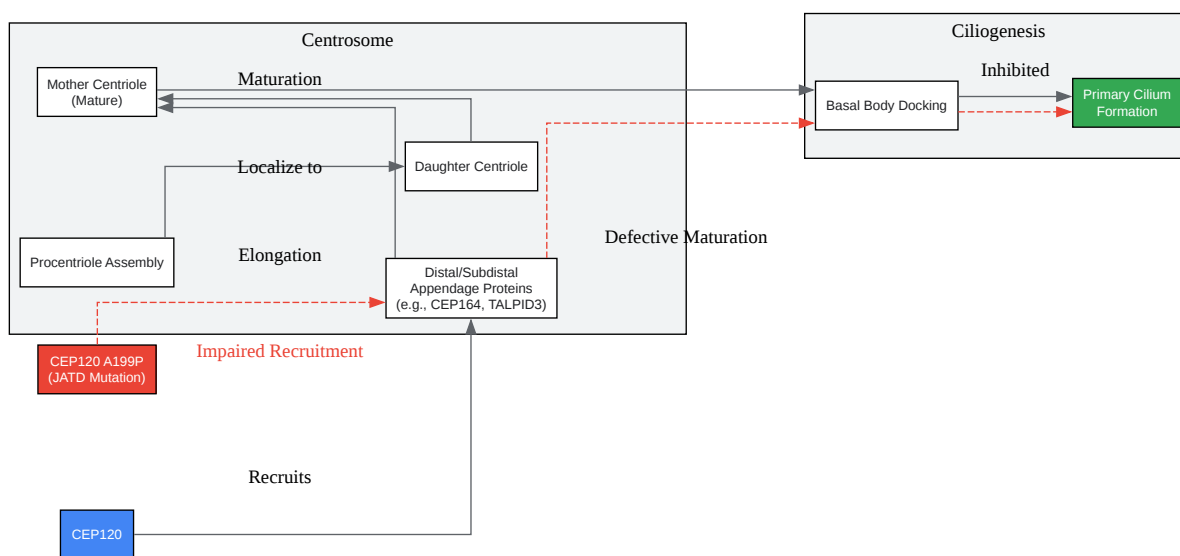
Parameter	Control Cells	CEP120 A199P Mutant Cells	Reference
Centrosomal CEP120 Protein Level	100% (Normalized)	~70% (approx. 30% reduction)	[4]
Ciliated Cells	High (~80-90%)	Markedly Decreased	[4] [6]
Centrosome Number	Predominantly 1 per cell	Variable (cells with >1 centrosome)	[3] [6]

Table 1: Summary of quantitative data on cellular phenotypes resulting from the JATD-associated CEP120 p.Ala199Pro mutation.

Signaling Pathways and Experimental Workflows

CEP120's Role in Centriole-to-Basal Body Transition

Mutations in CEP120 disrupt a critical step in the formation of the primary cilium. The following diagram illustrates the central role of CEP120 in the pathway leading to ciliogenesis.

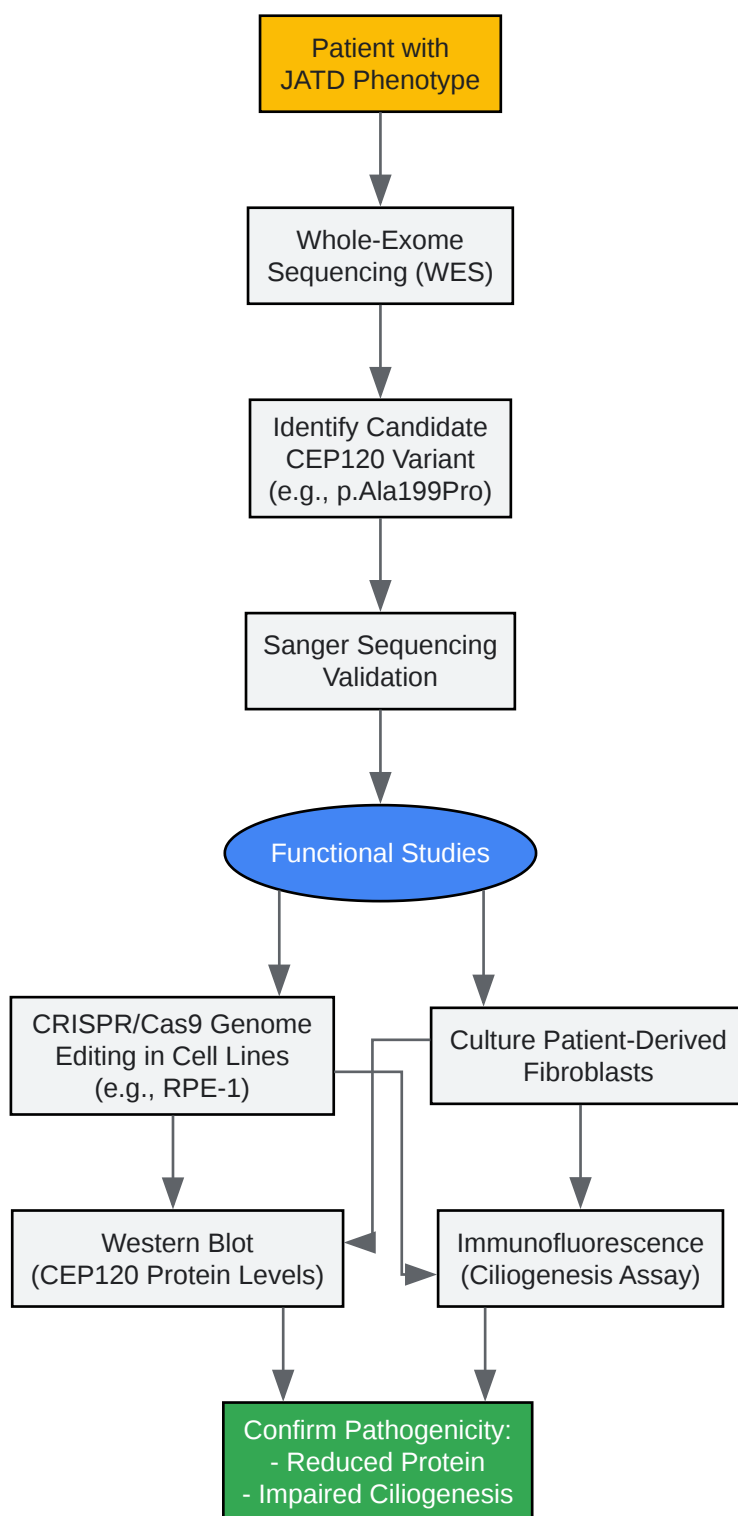


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Caption: Role of CEP120 in ciliogenesis and its disruption in JATD.

Experimental Workflow for Investigating CEP120 in JATD

The following workflow outlines the typical experimental process from patient identification to the functional validation of a candidate CEP120 mutation.



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Caption: Experimental workflow for CEP120 mutation analysis in JATD.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following are generalized protocols for key experiments used in the study of CEP120's role in JATD.

Whole-Exome Sequencing (WES) and Variant Identification

- **DNA Extraction:** Isolate genomic DNA from peripheral blood samples of the patient and family members using a standard DNA extraction kit.
- **Library Preparation:** Fragment the genomic DNA and ligate adapters.
- **Exome Capture:** Use a commercial exome capture kit to enrich for the protein-coding regions (exons) of the genome.
- **Sequencing:** Perform high-throughput sequencing of the captured DNA library on a platform such as Illumina.
- **Bioinformatic Analysis:** Align the sequencing reads to the human reference genome. Perform variant calling and annotation to identify rare, potentially pathogenic variants in known ciliopathy-associated genes, including CEP120. Prioritize homozygous or compound heterozygous variants consistent with autosomal recessive inheritance.

Sanger Sequencing for Variant Validation

- **Primer Design:** Design PCR primers flanking the candidate variant identified by WES in the CEP120 gene.
- **PCR Amplification:** Amplify the target region from the genomic DNA of the patient and family members.
- **PCR Product Purification:** Purify the PCR product to remove unincorporated dNTPs and primers.
- **Sequencing Reaction:** Perform a cycle sequencing reaction using a BigDye terminator kit.

- Capillary Electrophoresis: Analyze the sequencing products on an automated capillary electrophoresis instrument.
- Sequence Analysis: Align the resulting sequence chromatograms to the CEP120 reference sequence to confirm the presence and zygosity of the variant.

Western Blot for CEP120 Protein Levels

- Cell Lysis: Lyse cultured patient-derived fibroblasts or genome-edited RPE-1 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer and separate the proteins on a 4-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against CEP120 (e.g., rabbit polyclonal) diluted in blocking buffer. A loading control antibody (e.g., anti-α-tubulin or anti-GAPDH) should also be used.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Quantification: Perform densitometry analysis to quantify CEP120 protein levels, normalizing to the loading control.

Immunofluorescence for Ciliogenesis Assay

- Cell Culture: Seed patient-derived fibroblasts or genome-edited RPE-1 cells on glass coverslips and grow to ~70-80% confluency.

- **Serum Starvation:** To induce ciliogenesis, switch the cells to a low-serum medium (e.g., 0.5% FBS) for 24-48 hours.
- **Fixation:** Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
- **Permeabilization:** Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA and 10% goat serum in PBS) for 1 hour.
- **Primary Antibody Incubation:** Incubate the cells with primary antibodies overnight at 4°C. Use an antibody to mark the cilium (e.g., mouse anti-acetylated tubulin) and a centrosomal marker (e.g., rabbit anti-pericentrin or anti-gamma-tubulin).
- **Secondary Antibody Incubation:** Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 568) for 1 hour at room temperature, protected from light.
- **Staining and Mounting:** Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
- **Imaging and Analysis:** Acquire images using a confocal or fluorescence microscope. Quantify the percentage of ciliated cells by counting cells with a clear cilium extending from a basal body. Cilia length can also be measured using imaging software.

Conclusion and Future Directions

The identification of mutations in CEP120 as a cause of Jeune asphyxiating thoracic dystrophy solidifies the classification of this disorder as a skeletal ciliopathy. The p.Ala199Pro mutation leads to CEP120 protein instability, resulting in defective ciliogenesis, which is the core cellular deficit underlying the disease phenotype. The experimental approaches detailed in this guide provide a framework for the diagnosis and functional characterization of CEP120-related ciliopathies.

Future research should focus on developing a deeper understanding of the specific downstream signaling pathways disrupted by CEP120 dysfunction, particularly those involved

in skeletal development. The cell lines and animal models developed to study this disease will be invaluable tools for screening potential therapeutic compounds aimed at restoring ciliary function, either by stabilizing the mutant CEP120 protein or by targeting downstream pathways. These efforts hold the promise of developing novel treatments for this devastating disorder.

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